

Application Notes: **N-dodecyl-pSar25** for Enhanced mRNA Encapsulation and Delivery

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Compound of Interest					
Compound Name:	N-dodecyl-pSar25				
Cat. No.:	B15591769	Get Quote			

Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines has been significantly advanced by lipid nanoparticle (LNP) technology. A key component of traditional LNP formulations is a polyethylene glycol (PEG)-lipid conjugate, which provides a hydrophilic stealth layer to increase circulation time and stability. However, the immunogenicity of PEG has raised concerns, prompting the search for alternative materials.[1][2][3] Polysarcosine (pSar), a nonionic, hydrophilic polymer, has emerged as a promising alternative to PEG.[2][4] **N-dodecyl-pSar25** (C12-pSar25) is a specific variant of these polysarcosine lipids, featuring a 12-carbon alkyl tail. While direct data for **N-dodecyl-pSar25** is limited in the reviewed literature, extensive research on closely related pSar lipids with varying alkyl chain lengths (e.g., C14, C16, C18) demonstrates the potential of this class of molecules for efficient mRNA encapsulation and delivery.[1] These pSar-lipid-containing LNPs have shown comparable or even superior mRNA delivery efficiency compared to their PEGylated counterparts.[1][2]

Physicochemical Properties of pSar-LNPs for mRNA Delivery

The following tables summarize the key physicochemical characteristics of mRNA-LNPs formulated with different pSar lipids as a substitute for PEG-lipids. The data is presented for two common ionizable lipids, ALC-0315 and SM-102, which are integral to the LNP formulation.

Table 1: Physicochemical Properties of ALC-0315-based mRNA LNPs with pSar Lipids



pSar Lipid Variant	Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Zeta Potential (mV)
C14-pSar25	~85	~0.15	~85-90	Slightly Negative
C16-pSar25	~90	~0.16	~85-90	Slightly Negative
C18-pSar25	~95	~0.17	~85-90	Slightly Negative
DOPE-pSar25	~100	~0.18	~70	Slightly Negative

Data extracted and compiled from figures in "Engineering LNPs with polysarcosine lipids for mRNA delivery".[1]

Table 2: Physicochemical Properties of SM-102-based mRNA LNPs with pSar Lipids

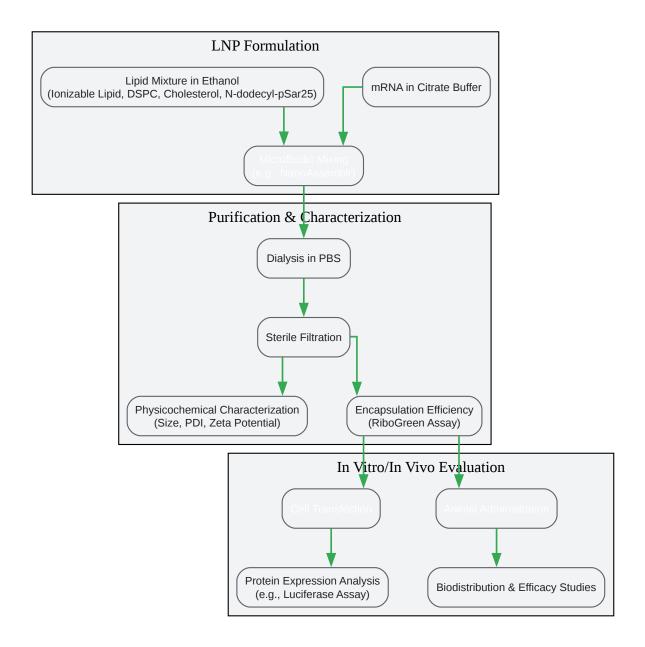
pSar Lipid Variant	Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Zeta Potential (mV)
C14-pSar25	~80	~0.14	~85-90	Slightly Positive
C16-pSar25	~85	~0.15	~85-90	Slightly Positive
C18-pSar25	~90	~0.16	~85-90	Slightly Positive
DOPE-pSar25	~95	~0.17	~80-85	Slightly Positive

Data extracted and compiled from figures in "Engineering LNPs with polysarcosine lipids for mRNA delivery".[1]

Experimental Workflow and Cellular Delivery Pathway

The following diagrams illustrate the general workflow for preparing and characterizing pSarmRNA LNPs and the proposed mechanism of cellular uptake and mRNA release.

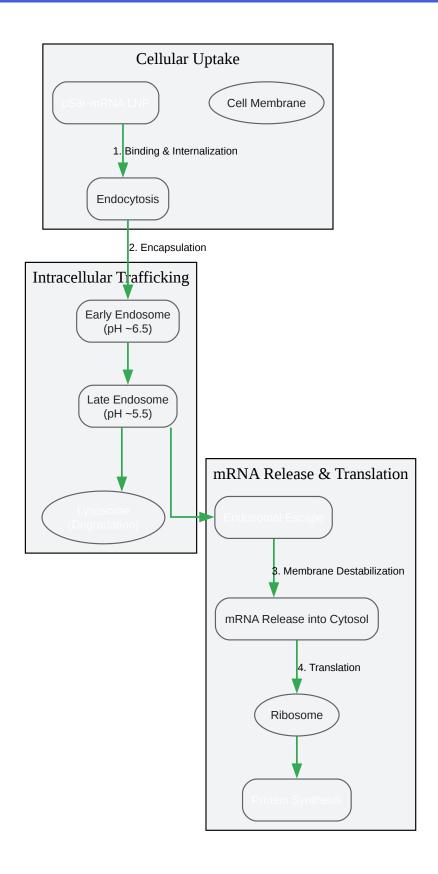




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Workflow for pSar-mRNA LNP Formulation and Evaluation.





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Generalized Cellular Uptake and mRNA Release Pathway.



Experimental Protocols

Protocol 1: Formulation of pSar-mRNA LNPs by Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using **N-dodecyl-pSar25** (or a related pSar lipid) as the stealth lipid via rapid mixing in a microfluidic device.

Materials:

- Ionizable lipid (e.g., ALC-0315 or SM-102)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- N-dodecyl-pSar25
- · mRNA encoding the protein of interest
- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassette (e.g., Slide-A-Lyzer, 10 kDa MWCO)
- Sterile syringe filters (0.22 μm)

Procedure:

- Preparation of Lipid Stock Solution (in Ethanol):
 - Dissolve the ionizable lipid, DSPC, cholesterol, and N-dodecyl-pSar25 in ethanol at the desired molar ratio. For example, for SM-102 based LNPs, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar-lipid) can be used.[1]



- The final lipid concentration in the ethanol phase should be optimized based on the microfluidic system used.
- Preparation of mRNA Solution (Aqueous Phase):
 - Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
 - Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.[1]
 - Set the total flow rate to 12 mL/min.[1]
 - Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA.
- Purification:
 - Transfer the collected LNP solution to a dialysis cassette.
 - Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two changes of buffer, to remove the ethanol and non-encapsulated components.
- Sterilization and Storage:
 - Recover the dialyzed LNP solution.
 - Sterilize the LNP suspension by passing it through a 0.22 μm syringe filter.[1]
 - Store the final pSar-mRNA LNP formulation at 4°C for short-term use or at -80°C for longterm storage.

Protocol 2: Characterization of pSar-mRNA LNPs



This protocol outlines the standard methods for characterizing the physicochemical properties of the formulated LNPs.

Materials:

- Formulated pSar-mRNA LNPs
- Deionized water
- PBS
- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
- Quant-iT RiboGreen RNA Assay Kit
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Triton X-100 (10% solution)
- 96-well black plates
- Plate reader with fluorescence capabilities

Procedure:

- Size and Polydispersity Index (PDI) Measurement:
 - Dilute a small aliquot of the LNP suspension in PBS.
 - Measure the hydrodynamic diameter (size) and PDI using a DLS instrument. Perform measurements in triplicate.
- Zeta Potential Measurement:
 - Dilute a small aliquot of the LNP suspension in deionized water or a low-salt buffer.
 - Measure the zeta potential using the DLS instrument. Perform measurements in triplicate.
- mRNA Encapsulation Efficiency (using RiboGreen Assay):



- Prepare two sets of LNP samples in a 96-well black plate.
- Set 1 (Total RNA): Lyse the LNPs to release all encapsulated mRNA by adding Triton X-100 to a final concentration of 1%. Incubate at 37°C for 15 minutes.
- Set 2 (Free RNA): Add an equivalent volume of TE buffer without the detergent.
- Prepare a standard curve of the free mRNA of known concentrations.
- Add the RiboGreen reagent to all wells (samples and standards) according to the manufacturer's protocol.
- Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
- Calculate the encapsulation efficiency using the following formula:
 - Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs) (Fluorescence of intact LNPs)] / (Fluorescence of lysed LNPs) x 100

Protocol 3: In Vitro Transfection and Protein Expression Assay

This protocol describes how to assess the functionality of the pSar-mRNA LNPs by transfecting cells in culture and measuring the expression of the encoded protein (e.g., Luciferase).

Materials:

- pSar-mRNA LNPs encoding a reporter protein (e.g., Firefly Luciferase)
- Mammalian cell line (e.g., C2C12 or Hep3B)[1]
- Complete cell culture medium
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent

Methodological & Application



Luminometer

Procedure:

- Cell Seeding:
 - The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Cell Transfection:
 - On the day of transfection, remove the old media from the cells.
 - Prepare serial dilutions of the pSar-mRNA LNPs in fresh, serum-free cell culture medium to achieve a range of final mRNA concentrations.
 - Add the diluted LNP solutions to the cells.
 - Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
 - After the incubation period, add complete medium containing serum to each well.
- Protein Expression Analysis (Luciferase Assay):
 - 24-48 hours post-transfection, remove the culture medium from the wells.
 - Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
 - Read the luminescence using a luminometer.
 - The relative light units (RLU) are proportional to the amount of protein expressed.

Conclusion

The use of **N-dodecyl-pSar25** and related polysarcosine lipids represents a significant advancement in mRNA delivery technology. These materials offer a viable alternative to PEG, potentially reducing immunogenicity while maintaining or even enhancing the efficiency of



mRNA encapsulation and delivery.[1][2] The protocols outlined above provide a framework for the formulation, characterization, and in vitro evaluation of these promising next-generation lipid nanoparticle systems for a wide range of therapeutic and vaccine applications.

References

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